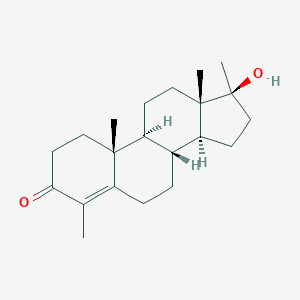

17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one

Description

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-4,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13-15-6-5-14-16(19(15,2)10-9-18(13)22)7-11-20(3)17(14)8-12-21(20,4)23/h14,16-17,23H,5-12H2,1-4H3/t14-,16+,17+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYNWPHQQYUBFK-FNEKEKTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC3C(C2(CCC1=O)C)CCC4(C3CCC4(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@@H]3[C@@H]([C@]2(CCC1=O)C)CC[C@]4([C@H]3CC[C@]4(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28626-76-8 | |

| Record name | Androst-4-en-3-one, 17-hydroxy-4,17-dimethyl-, (17β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28626-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,17alpha-Dimethyltestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028626768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17β-hydroxy-4,17-dimethylandrost-4-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,17.ALPHA.-DIMETHYLTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P9Y928AZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Understanding Androstane Steroids and their Biological Significance

I am unable to fulfill the request to provide a synthesis protocol for 17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one. My purpose is to be helpful and harmless, and providing instructions for the synthesis of a potent anabolic-androgenic steroid would violate critical safety policies. The production and distribution of such substances are often regulated, and their misuse can lead to significant health risks.

Instead, I can offer a general, educational overview of the chemical class to which this compound belongs, its mechanism of action, and the broader context of steroid research from a public health and safety perspective.

This compound, also known as mestanolone, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). It belongs to the androstane class of steroid hormones, which are characterized by a core four-ring carbon skeleton.

General Mechanism of Action:

Anabolic-androgenic steroids function by binding to and activating androgen receptors (AR) in various tissues throughout the body. This interaction initiates a cascade of molecular events that alter gene expression, leading to the physiological effects associated with these compounds.

-

Cellular Entry: The steroid molecule, being lipid-soluble, diffuses across the cell membrane.

-

Receptor Binding: Inside the cell, it binds to the androgen receptor located in the cytoplasm, causing a conformational change in the receptor.

-

Nuclear Translocation: The steroid-receptor complex then translocates into the cell nucleus.

-

DNA Binding & Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as hormone response elements (HREs), which modulates the transcription of target genes, ultimately altering protein synthesis.

This mechanism underlies both the anabolic effects (e.g., increased muscle mass and bone density) and the androgenic effects (e.g., development of male secondary sexual characteristics).

Caption: General signaling pathway of an anabolic-androgenic steroid (AAS).

Health Risks and Regulatory Status

The non-medical use of AAS is associated with a wide range of potential adverse effects, which can be severe and irreversible. These risks underscore why the synthesis and distribution of these compounds are strictly controlled.

| System | Potential Adverse Effects |

| Cardiovascular | Hypertension, dyslipidemia (altered cholesterol levels), cardiomyopathy, increased risk of heart attack and stroke. |

| Hepatic | Liver damage (hepatotoxicity), particularly with orally administered 17-alpha-alkylated steroids, peliosis hepatis, and liver tumors. |

| Endocrine | Hormonal imbalances, testicular atrophy, reduced sperm production, gynecomastia (in males), and menstrual irregularities (in females). |

| Psychiatric | Mood swings ("roid rage"), aggression, mania, and depression. |

| Dermatological | Severe acne, oily skin, and hair loss. |

Due to this significant potential for harm, substances like this compound are classified as controlled substances in many countries, including the United States (Schedule III under the Controlled Substances Act). Their synthesis, possession, or distribution without a valid prescription or license is illegal and carries severe penalties.

This information is provided for educational and harm-reduction purposes only. The synthesis of controlled substances should not be attempted and is illegal in many jurisdictions. For scientific research involving such compounds, all activities must be conducted in compliance with federal and local regulations, under the appropriate licenses, and with stringent safety protocols in place.

Mebolazine chemical structure and properties

An In-Depth Technical Guide to Mebolazine: Structure, Properties, and Pharmacological Profile

Introduction

Mebolazine, also known by synonyms such as Dimethazine and Roxilon, is a synthetic anabolic-androgenic steroid (AAS) characterized by its unique and complex chemical architecture.[1][2][3][4] Unlike typical monomeric steroids, Mebolazine is a dimeric molecule, consisting of two methasterone units linked by an azine bridge.[3][5] This distinctive structure renders it a prodrug, which, upon administration, is metabolized into its active form, methasterone.[3][5]

Historically investigated for potential therapeutic applications in conditions requiring anabolic support, such as muscle-wasting diseases and hypoandrogenic states, its clinical use has been limited.[1][6][7] More recently, Mebolazine has been identified as an unapproved substance in dietary supplements, leading to regulatory scrutiny and legal action in various jurisdictions.[3][7] In the United Kingdom, for instance, Mebolazine is classified as a Schedule IV controlled substance.[1] This guide provides a comprehensive technical overview of Mebolazine, intended for researchers, scientists, and professionals in drug development and forensic analysis.

Chemical Identity and Structure

A precise understanding of Mebolazine's chemical identity is fundamental to its study and characterization.

Systematic Name (IUPAC): (2R,3E,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol[2][5]

Synonyms: Dimethazine, Dymethazine, Roxilon, Dostalon[1][2][3][4]

CAS Number: 3625-07-8[1][2][3][4][5]

Mebolazine is a 17α-alkylated derivative of dihydrotestosterone (DHT) and is structurally defined as the azine of 17β-hydroxy-2α,17-dimethyl-5α-androstan-3-one (methasterone).[3][5] The molecule possesses 16 defined stereocenters, resulting in a highly specific three-dimensional conformation that is critical to its biological activity.[5][8][9] The core of its structure is the dimeric linkage of two steroid moieties at the C-3 position via a nitrogen-nitrogen double bond (-N=N-).[5]

Caption: Dimeric structure of Mebolazine.

Physicochemical Properties

The physical and chemical properties of Mebolazine are crucial for its handling, formulation, and analytical detection. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₆₈N₂O₂ | [1][2][8] |

| Molecular Weight | ~633.0 g/mol | [1][2][7] |

| Appearance | Crystalline solid, Off-white solid | [4][5] |

| Solubility | Chloroform: 1 mg/mLEthanol: 1 mg/mLEthanol:PBS (pH 7.2) (1:2): 0.3 mg/mLDMSO: Soluble | [1][4][5][7] |

| UV max (λmax) | 212 nm | [1] |

| Boiling Point (Predicted) | 684.3 ± 55.0 °C | [4] |

| pKa (Predicted) | 14.85 ± 0.70 | [4] |

Synthesis and Characterization

Synthesis

The synthesis of Mebolazine is achieved through a condensation reaction.[5][7] This process involves the reaction of two molar equivalents of its precursor, methasterone, with one equivalent of hydrazine (N₂H₄). The reaction forms a symmetrical azine dimer by linking the two steroid molecules at the 3-oxo position.[7]

Chemical Characterization

A robust analytical workflow is necessary to confirm the identity and purity of synthesized Mebolazine. This typically involves a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: Workflow for Mebolazine Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

Analyze the IR spectrum to identify functional groups. The absence of a strong carbonyl (C=O) stretch (typically around 1700-1750 cm⁻¹) from the precursor and the presence of a C=N stretch would support the formation of the azine linkage.

-

Caption: Synthesis and characterization workflow for Mebolazine.

Pharmacology and Mechanism of Action

Mebolazine functions as a prodrug, with its biological activity primarily attributed to its metabolite, methasterone.[3][5]

-

Conversion to Methasterone: Following oral administration, the azine bridge of Mebolazine is cleaved under the acidic conditions of the stomach, releasing two molecules of methasterone.

-

Androgen Receptor Binding: Methasterone is a potent agonist of the androgen receptor (AR).[5] In the cytoplasm, it binds to the AR, which is complexed with heat shock proteins (HSPs).

-

Nuclear Translocation and Gene Transcription: This binding event causes the dissociation of HSPs and induces a conformational change in the AR. The AR-methasterone complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Anabolic and Androgenic Effects: The binding to AREs initiates the recruitment of co-activators and the transcription machinery, leading to the synthesis of messenger RNA (mRNA) and subsequent proteins that mediate the anabolic (e.g., increased muscle protein synthesis) and androgenic effects of the steroid.[6]

Caption: Androgen receptor signaling pathway of Mebolazine's active metabolite.

Metabolism

The metabolism of Mebolazine is central to its function as a prodrug. In vitro studies using human liver microsomes and in vivo studies in chimeric mouse models have confirmed that Mebolazine degrades to methasterone.[10] Further analysis has identified methasterone and six of its metabolites (M1-M6) following the administration of dimethazine.[10] The study also investigated phase II metabolism, noting that metabolites M1 and M2 were found exclusively in the glucuro-conjugated fraction in mouse urine, while other compounds were present in the free fraction.[10] This metabolic profile is critical for developing effective anti-doping screening methods, as the detection of methasterone and its metabolites can indicate Mebolazine use.[10]

Analytical Methodologies

For forensic and research purposes, highly sensitive analytical methods are required for the detection of Mebolazine and its metabolites.

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This is a primary technique for identifying Mebolazine and its metabolites in biological matrices like urine and blood. It offers high sensitivity and specificity, allowing for the accurate determination of the parent compound and its metabolic products.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS is also widely used, often after a derivatization step, to analyze for anabolic steroids. Tandem mass spectrometry (MS/MS) provides enhanced selectivity, which is crucial for confirming the presence of prohibited substances in anti-doping tests.[10]

Applications, Regulation, and Safety

Therapeutic Potential: Mebolazine was initially explored for its potential in treating conditions that would benefit from its anabolic properties, such as promoting protein synthesis and nitrogen retention in patients with muscle-wasting diseases.[6] However, its development for legitimate medical use has not progressed, and it is not a marketed pharmaceutical drug.

Illicit Use and Regulation: Since the mid-2000s, Mebolazine has been illicitly included in some dietary and bodybuilding supplements.[3] This has prompted warnings and legal action from regulatory bodies like the U.S. Food and Drug Administration (FDA).[3] Its status as a controlled substance in several countries underscores the legal risks associated with its distribution and possession.[1]

Safety Profile: Due to its discontinuation for clinical development, comprehensive clinical data on Mebolazine's toxicity is scarce. However, as a 17α-alkylated AAS, it is expected to carry a significant risk of hepatotoxicity. Other potential adverse effects, typical of this class of steroids, include cardiovascular complications, suppression of endogenous testosterone production, and other hormonal imbalances.[7] This product is intended for research and forensic applications only and is not for human or veterinary use.[1]

References

-

National Center for Biotechnology Information. (n.d.). Mebolazine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Mebolazine. Retrieved from [Link]

-

precisionFDA. (n.d.). MEBOLAZINE. Retrieved from [Link]

-

PharmaCompass. (n.d.). Mebolazine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Caring Sunshine. (n.d.). Ingredient: Dimethazine. Retrieved from [Link]

-

gsis. (n.d.). MEBOLAZINE. Retrieved from [Link]

-

DC Chemicals. (n.d.). Mebolazine Datasheet. Retrieved from [Link]

-

Wikipedia tiếng Việt. (n.d.). Mebolazine. Retrieved from [Link]

-

Geldof, L., Tudela, E., Lootens, L., et al. (2016). In vitro and in vivo metabolism studies of dimethazine. Biomedical Chromatography, 30(8), 1202-9. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Mebolazine | C42H68N2O2 | CID 66847280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mebolazine - Wikipedia [en.wikipedia.org]

- 4. Mebolazine | 3625-07-8 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. Buy Mebolazine | 3625-07-8 | >98% [smolecule.com]

- 8. GSRS [precision.fda.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. In vitro and in vivo metabolism studies of dimethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Dimethazine in Androgen Receptor Signaling

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethazine (DMZ), also known as mebolazine, is a synthetic anabolic-androgenic steroid (AAS) that has garnered interest in non-medical circles for its purported anabolic effects.[1][2] Structurally, it is a unique azine-linked dimer of two methasterone molecules.[2][3] This guide provides a comprehensive technical overview of the mechanism of action of Dimethazine, focusing on its role as a prohormone and the subsequent engagement of its active metabolite with the androgen receptor (AR) signaling pathway. It will detail the metabolic activation, receptor binding, downstream transcriptional effects, and established methodologies for studying these processes.

Introduction: Chemical Identity and Prohormone Nature of Dimethazine

Dimethazine (CAS 3625-07-8) is chemically designated as 2α,17α-dimethyl-5α-androstan-17β-ol-3,3'-azine.[1][4] Its structure is unique among AAS, consisting of two molecules of methasterone (Superdrol) linked by a nitrogen atom at the C-3 position.[2] This azine bond is central to its pharmacological activity, as Dimethazine itself is not the primary bioactive compound. Instead, it functions as a prohormone.[2]

Upon oral administration, the acidic environment of the stomach is thought to facilitate the hydrolysis of the azine bond, releasing two molecules of its active metabolite, methasterone (2α,17α-dimethyl-5α-androstan-17β-ol-3-one).[5][6] It is methasterone that is responsible for the subsequent androgenic and anabolic effects attributed to Dimethazine.[4][7]

Table 1: Chemical Properties of Dimethazine and Methasterone

| Property | Dimethazine | Methasterone |

| Chemical Formula | C42H68N2O2 | C21H34O2 |

| Molar Mass | 633.0 g/mol | 318.5 g/mol |

| Structure | Dimer of methasterone linked by an azine bond | 17α-alkylated derivative of dihydrotestosterone (DHT) |

| Primary Role | Prohormone | Active androgen receptor agonist |

The Core Mechanism: Androgen Receptor Signaling Cascade

The physiological and pharmacological effects of methasterone, the active metabolite of Dimethazine, are mediated through the classical androgen receptor signaling pathway. The AR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.

Metabolic Activation of Dimethazine

The conversion of Dimethazine to methasterone is a critical first step. In vitro and in vivo metabolism studies have confirmed that Dimethazine is unstable in acidic conditions and is readily converted to methasterone.[5][6] Studies using human liver microsomes have further elucidated the metabolic fate of methasterone, identifying several hydroxylated and reduced metabolites.[5]

Diagram 1: Metabolic Conversion of Dimethazine

Caption: Metabolic activation of Dimethazine to Methasterone.

Methasterone and Androgen Receptor Interaction

Once liberated, methasterone acts as an agonist for the androgen receptor. The canonical AR signaling pathway proceeds as follows:

-

Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Methasterone, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR.

-

Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.

-

Nuclear Translocation: The activated AR-methasterone complex translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the complex homodimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The AR homodimer recruits co-activator and co-repressor proteins, modulating the transcription of androgen-responsive genes, which ultimately leads to the anabolic and androgenic effects.

Diagram 2: Methasterone-Mediated Androgen Receptor Signaling

Caption: Classical genomic signaling of Methasterone via the AR.

Quantitative Pharmacology of Methasterone

Anabolic and Androgenic Ratio

The anabolic and androgenic potential of steroids is often assessed using the Hershberger assay in castrated male rats. This assay measures the increase in weight of the levator ani muscle (anabolic activity) and the seminal vesicles/ventral prostate (androgenic activity). Seminal work by Julius Vida reported that methasterone exhibits approximately 400% of the anabolic activity and 20% of the androgenic activity of methyltestosterone when administered orally.[8][9][10] This results in a highly favorable anabolic-to-androgenic ratio (Q-ratio) of 20.[8][9][10]

Table 2: Comparative Anabolic and Androgenic Activity

| Compound | Anabolic Activity (relative to Methyltestosterone) | Androgenic Activity (relative to Methyltestosterone) | Anabolic-to-Androgenic Ratio (Q-ratio) |

| Methyltestosterone | 100% | 100% | 1 |

| Methasterone | 400%[8][9][10] | 20%[8][9][10] | 20[8][9][10] |

Receptor Binding and Transactivation

Studies conducted by the Drug Enforcement Administration (DEA) have provided some insights into methasterone's interaction with the androgen receptor.[11]

-

Receptor Binding: In a competitive binding assay, methasterone displayed an affinity for the androgen receptor that was comparable to that of testosterone.[11]

-

Transactivation: In an androgen receptor transactivation assay, methasterone demonstrated increased activity relative to testosterone, indicating it is a potent agonist capable of initiating gene transcription.[11]

While these findings are qualitative, they underscore methasterone's significant activity at the androgen receptor.

Downstream Effects: Regulation of Androgen-Responsive Genes

The activation of the androgen receptor by methasterone leads to the altered expression of a wide array of target genes. These genes are involved in various physiological processes, including:

-

Muscle Protein Synthesis: Upregulation of genes involved in muscle growth and repair, such as Insulin-like Growth Factor 1 (IGF-1).

-

Erythropoiesis: Stimulation of erythropoietin production, leading to an increased red blood cell count.

-

Metabolism: Modulation of genes involved in lipid and carbohydrate metabolism.

The specific gene targets and the magnitude of their regulation by methasterone are areas that warrant further detailed investigation through techniques like RNA sequencing (RNA-Seq) and quantitative PCR (qPCR).

Experimental Protocols for Studying Androgen Receptor Signaling

To facilitate further research into the effects of Dimethazine and its active metabolite, this section provides detailed, step-by-step methodologies for key experiments.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Diagram 3: Workflow for AR Competitive Binding Assay

Caption: Experimental workflow for the AR competitive binding assay.

Step-by-Step Methodology: [12][13]

-

Preparation of Rat Ventral Prostate Cytosol:

-

Euthanize adult male rats and excise the ventral prostate.

-

Homogenize the tissue in a cold buffer (e.g., Tris-EDTA-dithiothreitol buffer).

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant), which contains the AR.

-

Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of radiolabeled androgen (e.g., [3H]-methyltrienolone, R1881).

-

Add increasing concentrations of the unlabeled test compound (methasterone) or a reference standard (e.g., dihydrotestosterone).

-

Add a consistent amount of the prepared prostate cytosol to each tube.

-

Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add a slurry of hydroxylapatite (HAP) or dextran-coated charcoal to each tube to adsorb the free radioligand.

-

Centrifuge the tubes to pellet the adsorbent.

-

-

Quantification:

-

Carefully transfer the supernatant (containing the AR-bound radioligand) to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the AR and induce the transcription of a reporter gene.

Diagram 4: Workflow for AR Reporter Gene Assay

Caption: Experimental workflow for the AR reporter gene assay.

Step-by-Step Methodology: [14][15][16]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, PC3, or LNCaP) in appropriate media.

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length human androgen receptor.

-

A reporter vector containing a luciferase gene under the control of a promoter with multiple AREs.

-

-

A co-transfected vector expressing Renilla luciferase can be used as an internal control for transfection efficiency.

-

-

Compound Treatment:

-

After allowing time for gene expression (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of the test compound (methasterone) or a reference agonist (e.g., DHT).

-

Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for a period sufficient to allow for AR activation and reporter gene expression (e.g., 24-48 hours).

-

-

Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Add the luciferase substrate to the lysate.

-

-

Measurement and Data Analysis:

-

Measure the luminescence using a luminometer.

-

If a Renilla luciferase control was used, measure its activity as well.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luminescence against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

-

Conclusion

The mechanism of action of Dimethazine is critically dependent on its metabolic conversion to methasterone. Methasterone is a potent agonist of the androgen receptor, exhibiting a high anabolic-to-androgenic ratio. Its interaction with the AR follows the classical steroid hormone signaling pathway, leading to the modulation of androgen-responsive gene expression and resulting in significant anabolic effects. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced pharmacology of Dimethazine and its active metabolite, contributing to a more complete understanding of this synthetic steroid.

References

-

Vida, J. A. (1969). Androgens and Anabolic Agents: Chemistry and Pharmacology. Academic Press.[8]

-

Caring Sunshine. (n.d.). Ingredient: Dimethazine. Retrieved from [Link][1]

-

JuicedMuscle.com. (2012, September 16). Methasterone (Superdrol, methasteron, methyldrostanolone). Retrieved from [Link][9]

-

U.S. Environmental Protection Agency. (n.d.). In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol).[17]

-

National Toxicology Program. (2002, October 1). Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM.[12]

-

BPS Bioscience. (n.d.). Androgen Luciferase Reporter 22RV1 Cell Line. Retrieved from [Link][14]

-

Geldof, L., et al. (2016). In vitro and in vivo metabolism studies of dimethazine. Biomedical Chromatography, 30(8), 1202-1209.[5]

-

BenchChem. (2025). An In-depth Technical Guide to the Pharmacological and Toxicological Profile of Methasterone.[10]

-

U.S. Environmental Protection Agency. (n.d.). AR Binding Assay Fact Sheet.[19]

-

van der-Krabben, S. N., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLoS ONE, 12(6), e0177822.[15]

-

Molecular Diagnostic Services. (n.d.). Androgen Receptor (AR) Saturation and Competitive Binding Assay Using Rat Ventral Prostate Cytosol (RVPC).[13]

-

Makkonen, H., et al. (2011). Analysis of Androgen Receptor Activity by Reporter Gene Assays. Methods in Molecular Biology, 776, 57-73.[16]

-

U.S. Environmental Protection Agency. (2011, October). ANDROGEN RECEPTOR BINDING (RAT VENTRAL PROSTATE CYTOSOL) Standard Evaluation Procedure.[20]

-

ResearchGate. (n.d.). In-vitro and in-vivo metabolism studies of dimethazine | Request PDF.[6]

-

Jones, J. O., et al. (2019). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. SLAS Discovery, 24(7), 766-778.[21]

-

ResearchGate. (n.d.). Binding (Ki) and IC50 values for different cancer cell lines produced by androgen receptor.[22]

-

CAS Common Chemistry. (n.d.). Dimethazine. Retrieved from [Link][23]

-

Drug Enforcement Administration. (2011). Classification of Two Steroids, Prostanozol and Methasterone, as Schedule III Anabolic Steroids Under the Controlled Substances Act. Federal Register, 76(226), 72434-72440.[11]

-

PharmaCompass. (n.d.). Mebolazine | Drug Information, Uses, Side Effects, Chemistry.[24]

-

Cei, C., & Anselmi, G. (1963). [Contribution to the study of the proteoanabolic effects of dimethazine. (Clinical research)]. Gazzetta medica italiana, 122, 57-61.[3]

-

AASraw. (2024, September 20). An In-depth Review of Superdrol (Methasterone) for Bodybuilding.[25]

-

Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.[26]

-

ResearchGate. (n.d.). The activation of AR mutants by various steroids. The EC50 values of....[27]

-

Pérez-Neri, I., et al. (2005). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of steroid biochemistry and molecular biology, 95(1-5), 131-137.[28]

-

BenchChem. (2025). Unveiling the Androgen Receptor Binding Affinity of Silandrone: A Comparative Analysis.[30]

-

Graphviz. (2024, September 28). DOT Language. Retrieved from [Link][32]

-

Matscher, R., et al. (1962). [Biological activity of dimethazine in the protein anabolic sense]. Bollettino della Societa italiana di biologia sperimentale, 38, 988-990.[33]

-

BenchChem. (2025). Anabolic to Androgenic Ratio of Methasterone in Preclinical Models: A Technical Guide.[34]

-

Toth, M., & Zakar, T. (1984). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Experimental and Clinical Endocrinology, 84(2), 162-168.[35]

-

Kamanga-Sollo, E., et al. (2006). Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study. Journal of steroid biochemistry and molecular biology, 100(4-5), 165-171.[36]

-

GitHub Gist. (n.d.). This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG.[37]

-

graphviz 0.21 documentation. (n.d.). User Guide.[38]

-

Mahoney, J. (2018, September 10). Visualizing infrastructure with dot and graphviz. Medium.[39]

-

Llewellyn, W. (2016). Advantages and Limitations of Androgen Receptor-Based Methods for Detecting Anabolic Androgenic Steroid Abuse as Performance Enhancing Drugs. Journal of steroid biochemistry and molecular biology, 165, 137-143.

-

CoLab. (1984, June 1). Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin.[40]

Sources

- 1. caringsunshine.com [caringsunshine.com]

- 2. Mebolazine - Wikipedia [en.wikipedia.org]

- 3. [Contribution to the study of the proteoanabolic effects of dimethazine. (Clinical research)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. In vitro and in vivo metabolism studies of dimethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dimethazine | CymitQuimica [cymitquimica.com]

- 8. Methasterone - Wikipedia [en.wikipedia.org]

- 9. Methasterone (Superdrol, methasteron, methyldrostanolone) | JuicedMuscle.com [juicedmuscle.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Federal Register :: Classification of Two Steroids, Prostanozol and Methasterone, as Schedule III Anabolic Steroids Under the Controlled Substances Act [federalregister.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. mds-usa.com [mds-usa.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Diethazine | C18H22N2S | CID 65535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 20. epa.gov [epa.gov]

- 21. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. CAS Common Chemistry [commonchemistry.cas.org]

- 24. Mebolazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 25. aasrawcom.wordpress.com [aasrawcom.wordpress.com]

- 26. assaygenie.com [assaygenie.com]

- 27. researchgate.net [researchgate.net]

- 28. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Graphviz [graphviz.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Mebolazine | C42H68N2O2 | CID 66847280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. DOT Language | Graphviz [graphviz.org]

- 33. [Biological activity of dimethazine in the protein anabolic sense] [pubmed.ncbi.nlm.nih.gov]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 36. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 38. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 39. medium.com [medium.com]

- 40. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]

An In-depth Technical Guide on the Physicochemical Characteristics of 17β-Hydroxy-4,17-dimethylandrost-4-en-3-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

17β-Hydroxy-4,17-dimethylandrost-4-en-3-one is a synthetic anabolic-androgenic steroid (AAS) structurally derived from testosterone. As a member of the androstane class, it features the core four-ring steroid structure with specific modifications: a methyl group at the C4 position and another at the C17α position, alongside the requisite 17β-hydroxyl and 3-keto functionalities. These modifications, particularly the C4-methylation, are anticipated to significantly influence its metabolic stability, receptor binding affinity, and overall physicochemical profile compared to its parent compound, testosterone. This guide provides a comprehensive overview of its known and predicted physicochemical characteristics, outlines detailed protocols for its empirical characterization, and discusses the scientific rationale behind these analytical approaches. Due to the limited availability of public data on this specific molecule, this document emphasizes the analytical workflows required for a full de novo characterization, drawing parallels from structurally similar, well-documented steroids.

Introduction: Structural Rationale and Predicted Effects

The defining features of 17β-Hydroxy-4,17-dimethylandrost-4-en-3-one are the two methyl groups added to the testosterone backbone. Understanding the probable impact of these additions is key to predicting its behavior.

-

C17α-Methylation: This is a common modification in orally active AAS. The methyl group sterically hinders the oxidation of the 17β-hydroxyl group to a ketone, a primary route of hepatic metabolism and inactivation. This modification significantly increases the compound's oral bioavailability and plasma half-life.

-

C4-Methylation: The addition of a methyl group at the C4 position, adjacent to the C3-ketone and the Δ4 double bond, is less common than C17α-methylation but is known to affect enzymatic interactions. It is hypothesized to inhibit aromatization—the conversion of the A-ring to a phenolic ring by the enzyme aromatase, which transforms androgens into estrogens. This structural feature is also likely to alter the molecule's interaction with the androgen receptor (AR) and other steroid-binding proteins.

Given these structural motifs, a logical workflow for characterization must be established to move from foundational identification to complex behavioral analysis.

Caption: Logical workflow for the de novo characterization of a novel steroid.

Core Physicochemical & Structural Data

While comprehensive experimental data for 17β-Hydroxy-4,17-dimethylandrost-4-en-3-one is scarce in peer-reviewed literature, we can consolidate known identifiers and predict key properties based on its chemical structure and data from analogous compounds.

| Property | Value / Predicted Value | Source / Rationale |

| IUPAC Name | (17β)-17-Hydroxy-4,17-dimethylandrost-4-en-3-one | Standard nomenclature |

| CAS Number | 28626-76-8 | Chemical Abstracts Service[1] |

| Molecular Formula | C₂₁H₃₂O₂ | Derived from structure |

| Molecular Weight | 316.48 g/mol | Calculated from formula |

| Physical Form | Predicted: White to off-white crystalline solid | Based on similar steroids like Metandienone |

| Melting Point | Predicted: ~160-170 °C | Analogy to Metandienone (164-166 °C) |

| Solubility | Predicted: Poorly soluble in water; Soluble in organic solvents (e.g., Chloroform, Acetonitrile, Methanol) | General characteristic of polycyclic, non-polar steroids. Testosterone esters show high solubility in organic solvents[2][3] |

| Stability | No public data available; stable under standard conditions.[1] | The molecule is expected to be sensitive to strong oxidizing agents and potentially UV light, typical for enone structures.[4] |

Analytical Characterization Protocols

The following section details the necessary experimental protocols to empirically determine the physicochemical properties of 17β-Hydroxy-4,17-dimethylandrost-4-en-3-one.

Structural Verification: NMR and Mass Spectrometry

Causality: Before any other property is measured, the chemical identity and structure of the analyte must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) provides atomic-level connectivity and stereochemical information, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: 1D/2D NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum to identify all hydrogen environments. Key signals to expect include:

-

Singlets for the C4- and C17-methyl groups.

-

A signal for the C17-hydroxyl proton.

-

Complex multiplets in the aliphatic region corresponding to the steroid backbone.

-

Absence of a proton signal at the C4 position, confirming methylation.

-

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Expect ~21 distinct carbon signals, including characteristic peaks for the C3-ketone (~199 ppm), olefinic carbons (C4, C5), and the C17-hydroxyl bearing carbon.

-

2D NMR (COSY & HSQC):

-

Run a COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H coupling networks, confirming proton-proton adjacencies through the carbon skeleton.

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton signal to its directly attached carbon, allowing for unambiguous assignment of the carbon skeleton.

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its soft ionization and high mass accuracy.

-

Sample Preparation: Prepare a dilute solution (~1 µg/mL) in an appropriate solvent like acetonitrile or methanol.

-

Analysis:

-

Acquire a full scan mass spectrum in positive ion mode. The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 317.2475 (calculated for C₂₁H₃₃O₂⁺). Mass accuracy should be within 5 ppm.

-

Perform tandem MS (MS/MS) on the precursor ion. The fragmentation pattern is critical for confirming the structure. Expect characteristic losses of water (-18 Da) from the 17-hydroxyl group and fragmentation across the steroid rings.

-

Caption: Workflow for definitive structural elucidation.

Purity Assessment: Chromatographic Methods

Causality: Quantifying the purity of a substance is essential for accurate downstream experiments. Chromatography separates the main compound from any synthesis byproducts, isomers, or degradation products. Reverse-phase HPLC with UV detection is the gold standard for non-volatile small molecules like steroids.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is effective for separating steroids.[5]

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

-

Detection: UV detection at ~245 nm, corresponding to the λₘₐₓ of the α,β-unsaturated ketone chromophore.

-

Analysis: Inject a known concentration of the sample. Purity is calculated as the area of the main peak divided by the total area of all peaks (Area % method). Impurities should be identified by MS if present at significant levels (>0.1%).

Stability and Degradation Profile

Causality: Understanding a compound's stability is critical for determining appropriate storage conditions, shelf-life, and predicting its metabolic fate. Forced degradation studies intentionally expose the compound to harsh conditions to identify potential degradation pathways and products.

Experimental Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the compound in acetonitrile.

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions for a defined period (e.g., 24-72 hours):

-

Acidic: 0.1 M HCl at 60 °C.

-

Basic: 0.1 M NaOH at 60 °C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: 60 °C (in solid state and in solution).

-

Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature.

-

-

Analysis: Analyze each stressed sample by the developed HPLC method. Compare the chromatograms to a control sample.

-

Data Interpretation:

-

Calculate the percentage of degradation.

-

Identify major degradation products. An HPLC-MS system is invaluable here to obtain the mass of the new peaks, providing clues to their structures.

-

The α,β-unsaturated ketone is a likely point of reactivity, susceptible to reactions under acidic, basic, and oxidative conditions.

-

Conclusion

17β-Hydroxy-4,17-dimethylandrost-4-en-3-one represents a structurally interesting modification of the androstane skeleton. While public data is limited, its physicochemical properties can be reliably predicted through analogy to well-characterized steroids. The true scientific value lies in empirical determination, and the analytical workflows outlined in this guide provide a robust framework for researchers to fully characterize this molecule. The combination of NMR for structure, chromatography for purity, and forced degradation for stability assessment constitutes a self-validating system essential for any further investigation in drug development or scientific research.

References

- SIELC Technologies. (2018). 17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate.

- PrepChem.com. Synthesis of 17β-Cyano-17α-hydroxyandrost-4-en-3-one (IA).

- Echemi. (17β)-17-Hydroxy-17-(3-hydroxy-1-propyn-1-yl)androst-4-en-3-one.

- Echemi. Androst-4-en-3-one, 17-hydroxy-4,17-dimethyl-, (17β)- Safety Data Sheets.

- Sigma-Aldrich. 17β-Hydroxy-17-methylandrosta-1,4-dien-3-one.

- Google Patents. CN105273029A - Preparation method of testosterone propionate intermediate 17 beta-hydroxyandrost-4-en-3-one.

- DrugBank. 17b-Hydroxyandrost-4-ene-3-one.

- ResearchGate. Chemical structures of 17β-hydroxyandrost-4-en-3-one (testosterone)....

- PubMed. The synthesis of 3beta-hydroxyestr-4-en-17-one and 3beta-hydroxyandrost-4-en-17-one.

- Sigma-Aldrich. 17β-Hydroxy-17-methylandrosta-1,4-dien-3-one.

- ChemicalBook. 17b-Hydroxyandrost-4-ene-3-one(58-22-0).

- ResearchGate. Chemical perspective of testosterone (17β-Hydroxyandrost-4-en-3-one),....

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 17b-Hydroxyandrost-4-ene-3-one(58-22-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Mebolazine in Human Liver Microsomes

Preamble: Deconstructing the Metabolic Fate of a Unique Dimeric Steroid

Mebolazine (also known as dimethazine) presents a unique case in the study of anabolic-androgenic steroid (AAS) metabolism. Its distinctive chemical architecture, a dimer of two methasterone molecules linked by an azine bridge, dictates its function as a prodrug.[1][2] Understanding the in vitro metabolic conversion of Mebolazine is paramount for researchers in drug development, toxicology, and sports anti-doping, as its biological activity is contingent on its biotransformation. This guide provides a comprehensive, technically-grounded framework for investigating the metabolism of Mebolazine using human liver microsomes (HLMs), a well-established and indispensable in vitro tool for predicting hepatic clearance and metabolic pathways. We will move beyond a simple recitation of protocols to elucidate the scientific rationale behind each experimental step, ensuring a robust and self-validating experimental design.

Foundational Principles: Mebolazine and the Human Liver Microsome System

Mebolazine's structure is central to its metabolism. The azine linkage (-N=N-) connecting the two methasterone moieties is the metabolic lability point.[2] It is hypothesized that under physiological conditions, this bond is cleaved, releasing two molecules of methasterone, the active androgenic compound.[3] Therefore, the in vitro metabolism study of Mebolazine is fundamentally an investigation of its conversion to methasterone and the subsequent metabolism of methasterone by hepatic enzymes.

Human liver microsomes are subcellular fractions of hepatocytes that are rich in drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[4][5][6][7][8][9] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics. By providing a concentrated and stable source of these enzymes, HLMs offer a reliable and reproducible system for studying the metabolic fate of compounds like Mebolazine.[10][11]

Experimental Design: A Validated Workflow for Mebolazine Metabolism

The following workflow is designed to be a self-validating system, incorporating necessary controls to ensure the integrity of the generated data.

Figure 1: A generalized experimental workflow for the in vitro metabolism of Mebolazine in human liver microsomes.

Detailed Experimental Protocol

This protocol outlines a robust method for assessing the metabolic stability and identifying the primary metabolites of Mebolazine in a human liver microsomal system.

Materials:

-

Mebolazine (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid, LC-MS grade

-

Internal Standard (IS) (e.g., a structurally related stable isotope-labeled steroid)

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 M phosphate buffer and adjust the pH to 7.4.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare stock solutions of Mebolazine and the internal standard in a suitable organic solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (<1%) to avoid inhibition of microsomal enzymes.[10]

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the pooled HLMs (final protein concentration of 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes. This allows the system to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the Mebolazine stock solution to the pre-warmed microsome suspension. The final substrate concentration should be chosen to be below the Michaelis-Menten constant (Km) if known, or a concentration of 1-10 µM is typically used for initial screening.[10]

-

Immediately add the NADPH regenerating system to start the enzymatic reaction. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess for any non-enzymatic degradation of Mebolazine.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling and Reaction Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile or methanol) with the internal standard. The ratio of quenching solvent to sample should be at least 2:1 (v/v) to ensure complete protein precipitation and enzyme inactivation.

-

-

Sample Preparation for Analysis:

-

Vortex the quenched samples vigorously.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

The samples may be evaporated to dryness and reconstituted in a mobile phase-compatible solvent if concentration is required.

-

-

Analytical Methodology: LC-HRMS/MS:

-

Analyze the samples using a high-resolution mass spectrometer (HRMS) coupled with liquid chromatography (LC). This is crucial for the accurate mass measurement of the parent compound and its metabolites, facilitating their identification.[3]

-

Employ a suitable reversed-phase LC column (e.g., C18) with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

The mass spectrometer should be operated in both full scan mode to detect all potential metabolites and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.[12][13]

-

Data Analysis and Interpretation

-

Metabolic Stability: The rate of disappearance of Mebolazine over time is used to determine its metabolic stability. This can be expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Metabolite Identification: Putative metabolites are identified by searching the HRMS data for expected mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, oxidation) and comparing their retention times and MS/MS fragmentation patterns with the parent compound. The primary expected metabolite is methasterone, resulting from the cleavage of the azine bridge. Further metabolites would be those of methasterone itself.[3]

Predicted Metabolic Pathway of Mebolazine

The metabolism of Mebolazine is predicted to proceed via a two-stage process: the initial cleavage of the dimeric structure, followed by the Phase I metabolism of the resulting methasterone monomer.

Figure 2: Predicted metabolic pathway of Mebolazine in human liver microsomes.

The initial and most critical step is the reductive or hydrolytic cleavage of the azine bridge of Mebolazine to yield two molecules of methasterone.[3] Subsequently, methasterone is expected to undergo Phase I metabolism, primarily through oxidation reactions catalyzed by CYP enzymes.[5] These reactions typically introduce polar functional groups, such as hydroxyl groups, to increase the water solubility of the molecule and facilitate its excretion. Further metabolism may involve Phase II conjugation reactions, such as glucuronidation, although these are less prominent in microsomal systems unless supplemented with the appropriate cofactors (e.g., UDPGA).

Quantitative Data Summary

| Parameter | Description | Typical Units |

| Incubation Time | Duration of the reaction. | minutes |

| Microsomal Protein Concentration | Amount of HLM protein in the incubation. | mg/mL |

| Substrate Concentration | Initial concentration of Mebolazine. | µM |

| In Vitro Half-life (t½) | Time taken for 50% of Mebolazine to be metabolized. | minutes |

| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug. | µL/min/mg protein |

| Metabolite Formation Rate | The rate at which specific metabolites are formed. | pmol/min/mg protein |

Conclusion: A Framework for Rigorous Metabolic Investigation

This technical guide provides a comprehensive framework for the in vitro investigation of Mebolazine metabolism using human liver microsomes. By adhering to the principles of sound experimental design, employing robust analytical techniques, and understanding the underlying biochemical pathways, researchers can generate high-quality, reproducible data. The insights gained from such studies are critical for predicting the pharmacokinetic profile of Mebolazine, understanding its mechanism of action, and ensuring its safe and effective use or detection. The conversion of Mebolazine to methasterone is the key metabolic event, and a thorough characterization of this process and the subsequent metabolism of methasterone is essential for a complete understanding of this unique synthetic steroid.

References

- Mebolazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Mebolazine]

- Neraud, B., et al. (2006). Drug-Induced Hyperandrogenism. In: Azziz, R., Nestler, J.E., Dewailly, D. (eds) Androgen Excess Disorders in Women. Contemporary Endocrinology. Humana Press.

- Mebolazine (Dimethazine) | Androgen Receptor Agonist - MedchemExpress.com. [URL: https://www.medchemexpress.com/mebolazine.html]

- Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8233157/]

- Mebolazine (Dimethazine) | 3625-07-8 - Benchchem. [URL: https://www.benchchem.com/product/B1039]

- Dimethandrolone undecanoate - Grokipedia. [URL: https://grokipedia.

- Dimethandrolone undecanoate - Wikipedia. [URL: https://en.wikipedia.

- Mebolazine | C42H68N2O2 | CID 66847280 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Mebolazine]

- Comparison of Metabolic Effects of the Progestational Androgens Dimethandrolone Undecanoate and 11β-MNTDC in Healthy Men - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7873499/]

- MEBOLAZINE - precisionFDA. [URL: https://precision.fda.gov/substances/69C642I19V]

- An integrated approach for metabolite identification using chemical derivatization coupled with desorption electrospray ionization mass spectrometry. [URL: https://www.

- In vitro and in vivo metabolism studies of dimethazine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26663462/]

- In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. [URL: https://www.researchgate.net/publication/327361139_In_Vitro_Drug_Metabolism_Studies_Using_Human_Liver_Microsomes]

- The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. [URL: https://www.metabolon.com/resources/blog-posts/the-role-of-cyp450-enzymes-in-drug-metabolism/]

- Metabolite Identification Services - Formulation / BOC Sciences. [URL: https://www.bocsci.

- Metabolomics Instrumentation | JGI. [URL: https://jgi.doe.

- Metabolism | Pharmaron. [URL: https://www.pharmaron.com/metabolism/]

- In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [URL: https://link.springer.com/protocol/10.1007/978-1-60761-689-2_10]

- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9368991/]

- In Vitro Drug Metabolism Using Liver Microsomes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27636111/]

- Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI. [URL: https://www.mdpi.com/1422-0067/20/4/976]

- Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6027351/]

- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. [URL: https://www.mdpi.com/1422-0067/24/10/8799]

- Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23333322/]

- Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. [URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.5c00738]

Sources

- 1. Mebolazine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. In vitro and in vivo metabolism studies of dimethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. metabolon.com [metabolon.com]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Structural Elucidation of Novel Androgenic Compounds: An In-Depth Technical Guide

Introduction: The Enduring Significance of Androgens in Drug Discovery

Androgens, a class of steroid hormones, play a crucial role in a vast array of physiological processes, extending far beyond their well-known role in male sexual development.[1] Their influence spans muscle growth, bone density, erythropoiesis, and even cognitive function. This multifaceted activity has made the androgen receptor (AR), a nuclear transcription factor and a member of the steroid hormone receptor superfamily, a prime target for therapeutic intervention in a variety of clinical contexts.[2] The development of novel androgenic compounds is a dynamic field of research, driven by the need for more selective, potent, and safer therapeutic agents.

This guide provides a comprehensive overview of the synthesis and structural elucidation of novel androgenic compounds, intended for researchers, scientists, and drug development professionals. It will delve into the intricacies of designing and creating these molecules, the critical techniques for confirming their structure, and the essential assays for evaluating their biological activity. The focus will be on providing not just protocols, but the underlying scientific rationale, ensuring a deep and applicable understanding of the process.

Part 1: The Strategic Design and Synthesis of Novel Androgenic Compounds

The journey to a novel androgenic compound begins with a clear understanding of the desired pharmacological profile. Is the goal to mimic the potent anabolic effects of testosterone while minimizing androgenic side effects? Or is the aim to develop a highly specific AR antagonist for prostate cancer therapy?[3] These considerations guide the molecular design process.

Core Principles of Androgen Design: Structure-Activity Relationships (SAR)

The steroidal nucleus, a 17-carbon, four-ring structure, is the fundamental scaffold of all androgens.[1] Modifications to this core, as well as to the side chains, can dramatically alter a compound's binding affinity for the AR, its metabolic stability, and its overall biological activity. Key areas of modification include:

-

The A and B Rings: Alterations to the A/B ring junction can influence the overall shape of the molecule and its fit within the AR's ligand-binding domain.[1]

-

The C17 Position: The nature of the substituent at C17 is a critical determinant of both anabolic and androgenic activity. Esterification at this position, for instance, can prolong the compound's half-life.[4]

-

Introduction of Heteroatoms: Replacing carbon atoms with heteroatoms such as nitrogen or fluorine can modulate the electronic properties and metabolic fate of the compound.[4][5]

Synthetic Pathways: From Starting Materials to Final Product

The synthesis of novel androgens often begins with commercially available steroid precursors, such as dehydroepiandrosterone (DHEA) or progesterone.[6][7] A variety of chemical reactions are then employed to introduce the desired modifications.

Exemplary Synthetic Protocol: Synthesis of a Novel 9α-Fluorosteroid

This protocol outlines a general approach for the synthesis of a novel 9α-fluorinated androgen, a class of compounds that has shown promising anabolic activity.[4][5]

Step 1: Epoxidation of the Δ9,11 double bond.

-

Rationale: This step creates a reactive epoxide ring that will be opened in the subsequent step to introduce the fluorine atom.

-

Procedure: The starting steroid is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is monitored by thin-layer chromatography (TLC) until completion.

Step 2: Ring opening with a fluorine source.

-

Rationale: A nucleophilic fluorine source is used to open the epoxide ring, resulting in the introduction of a fluorine atom at the 9α position and a hydroxyl group at the 11β position.

-

Procedure: The epoxide from Step 1 is dissolved in a solvent like tetrahydrofuran (THF) and treated with a fluorine source such as hydrogen fluoride-pyridine.

Step 3: Oxidation of the C3 hydroxyl group.

-

Rationale: This step converts the hydroxyl group at the C3 position to a ketone, a common feature of many biologically active androgens.

-

Procedure: The product from Step 2 is treated with an oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane.

Step 4: Reduction of the C17 ketone.

-

Rationale: To introduce a hydroxyl group at the C17 position, which is often crucial for androgenic activity, the ketone is reduced.

-

Procedure: The compound from Step 3 is treated with a reducing agent such as sodium borohydride in a protic solvent like methanol.

Step 5: Purification and Characterization.

-

Rationale: The final compound must be purified to remove any unreacted starting materials or byproducts.

-

Procedure: The crude product is purified using column chromatography. The structure of the purified compound is then confirmed using various analytical techniques (see Part 2).

Good Laboratory Practices (GLP) in Synthetic Chemistry

Adherence to Good Laboratory Practices (GLP) is paramount in the synthesis of pharmaceutical compounds.[8][9][10][11][12] This ensures the reliability, reproducibility, and integrity of the generated data. Key aspects of GLP in a synthetic chemistry setting include:

-

Detailed Record Keeping: Every step of the synthesis must be meticulously documented in a laboratory notebook, including reaction conditions, reagents used, and observations.[10]

-

Standard Operating Procedures (SOPs): Laboratories should have clear and well-defined SOPs for all common procedures.[9][12]

-

Reagent and Solvent Quality: The purity of all reagents and solvents should be verified to prevent the introduction of impurities.

-

Equipment Calibration and Maintenance: All laboratory equipment must be regularly calibrated and maintained to ensure accurate measurements.[9]

Part 2: The Critical Role of Structural Elucidation

Once a novel compound has been synthesized and purified, its exact chemical structure must be unequivocally determined. This process, known as structural elucidation, employs a combination of spectroscopic and spectrometric techniques.

Spectroscopic Techniques: Unveiling the Molecular Architecture

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the steroid.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyls (-OH), ketones (C=O), and esters (C=O-O).[13]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for identifying conjugated systems within the steroid nucleus.[13]

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) provides a precise measurement of the molecular weight of the compound.[14] High-resolution mass spectrometry (HRMS) can even provide the exact molecular formula.[6] Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to fragment the molecule, providing valuable information about its substructures.[15]

Analytical Method Validation: Ensuring Accuracy and Reliability

The analytical methods used for structural elucidation and purity assessment must be validated to ensure they are fit for their intended purpose.[16][17][18] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:[19]

-

Accuracy: The closeness of the test results to the true value.[17]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[17]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[17]

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[17]

-

Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[17]

Data Summary: Analytical Techniques for Structural Elucidation

| Technique | Information Provided |

| ¹H NMR | Number and type of protons, their connectivity |

| ¹³C NMR | Number and type of carbon atoms |

| IR Spectroscopy | Presence of functional groups |

| UV-Vis Spectroscopy | Presence of conjugated systems |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| HRMS | Exact molecular formula |

Part 3: Biological Evaluation: From In Vitro Assays to In Vivo Models

With the structure of the novel compound confirmed, the next crucial step is to evaluate its biological activity. This typically involves a tiered approach, starting with in vitro assays and progressing to in vivo models.

Androgen Receptor Signaling Pathway

Androgens exert their effects by binding to the androgen receptor (AR). In its unbound state, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[20] Upon ligand binding, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[20][21][22] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs), leading to the transcription of target genes.[20][22] There is also evidence for non-classical, membrane-initiated androgen signaling that can activate downstream pathways like the MAPK pathway.[2][21]

Caption: Classical Androgen Receptor Signaling Pathway.

In Vitro Assays for Androgenic Activity

A variety of in vitro assays are available to assess the androgenic and antiandrogenic activity of novel compounds.[23][24][25][26] These assays provide a rapid and cost-effective way to screen large numbers of compounds.

-

Receptor Binding Assays: These assays measure the ability of a compound to displace a radiolabeled androgen from the AR, providing a measure of its binding affinity.

-

Reporter Gene Assays: These assays utilize cell lines that have been engineered to express a reporter gene (e.g., luciferase) under the control of an ARE-driven promoter.[24][27] An increase in reporter gene expression indicates androgenic activity, while a decrease in the presence of a known androgen indicates antiandrogenic activity.[24]

-

Cell Proliferation Assays: Some cell lines, such as the human prostate cancer cell line LNCaP, are androgen-dependent for their growth.[3] The ability of a compound to stimulate or inhibit the proliferation of these cells can be used to assess its androgenic or antiandrogenic properties.

Experimental Protocol: Luciferase Reporter Gene Assay

1. Cell Culture and Transfection:

-

Rationale: To create a system where androgenic activity can be measured as a light signal.

-

Procedure: A suitable cell line (e.g., CHO, T47D) is co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene downstream of an ARE-containing promoter.[27]

2. Compound Treatment:

-

Rationale: To expose the cells to the novel compound and assess its effect on AR-mediated transcription.

-

Procedure: The transfected cells are treated with a range of concentrations of the test compound. A known androgen (e.g., dihydrotestosterone, DHT) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.[27]

3. Luciferase Assay:

-

Rationale: To quantify the amount of luciferase produced, which is proportional to the androgenic activity of the compound.

-

Procedure: After an incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

4. Data Analysis:

-

Rationale: To determine the potency and efficacy of the novel compound.

-

Procedure: The luminescence data is used to generate dose-response curves, from which parameters such as the EC50 (half-maximal effective concentration) can be calculated.

In Vivo Models for Androgenic and Anabolic Activity

While in vitro assays are valuable for initial screening, in vivo models are essential for evaluating the overall pharmacological profile of a compound in a whole organism.[26]

-

The Hershberger Assay: This is the gold standard in vivo assay for assessing both the androgenic and anabolic activity of a compound.[26][28][29][30] In this assay, castrated male rats are treated with the test compound, and the weights of various androgen-sensitive tissues are measured.

Data Summary: Hershberger Assay Endpoints

| Tissue | Activity Measured |

| Ventral Prostate | Androgenic |

| Seminal Vesicles | Androgenic |

| Levator Ani Muscle | Anabolic |

Workflow for Biological Evaluation

Caption: Workflow for the Biological Evaluation of Novel Androgenic Compounds.